4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran structure and molecular weight.
4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran structure and molecular weight.
An In-Depth Technical Guide to 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran: Structural Analytics, Synthesis, and Bioconjugation Workflows
Executive Summary
The development of advanced linkers and bioorthogonal handles is a cornerstone of modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (also known as 4-(propargyloxy)oxane) is a highly versatile bifunctional scaffold. It combines the structural rigidity and hydrophilicity of a tetrahydropyran (THP) ring with the bioorthogonal reactivity of a terminal alkyne[1]. This whitepaper provides a comprehensive analysis of its molecular architecture, step-by-step synthetic methodologies, and field-proven protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Molecular Architecture and Physicochemical Properties
The molecular design of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran offers distinct advantages over traditional linear alkyl or polyethylene glycol (PEG) linkers.
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The Oxane (THP) Ring: The saturated six-membered ring adopts a stable chair conformation[2]. In linkerology, this rigidity reduces the entropic penalty of target binding. Furthermore, the embedded oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and lowering the overall lipophilicity (LogP) compared to a cyclohexane analog.
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The Propargyl Ether Linkage: Positioned at the 4-carbon, the propargyl group provides a terminal alkyne. This moiety is inert to native biological functional groups (amines, thiols, hydroxyls) but reacts with extreme specificity with azides under copper catalysis[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-(prop-2-yn-1-yloxy)oxane |
| Chemical Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| Monoisotopic Mass | 140.0837 Da |
| SMILES | C#CCOC1CCOCC1 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Synthesis and Characterization
The most efficient route to synthesize 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is via a Williamson ether synthesis, coupling tetrahydro-2H-pyran-4-ol with propargyl bromide[4].
Protocol 1: Williamson Ether Synthesis Workflow
Causality & Experimental Choices: Sodium Hydride (NaH) is selected over weaker bases like K₂CO₃ because it is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol to form a highly reactive alkoxide. Anhydrous conditions are critical; any water present will react with NaH to form NaOH, which can hydrolyze the propargyl bromide rather than promoting the desired Sₙ2 etherification[5]. Temperature control (0 °C) during the addition phase prevents exothermic runaway and minimizes allene byproduct formation.
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon) to ensure strictly anhydrous conditions.
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Deprotonation: Dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 1 hour at 0 °C to allow complete H₂ gas evolution[5].
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Alkylation: Slowly add Propargyl Bromide (80% in toluene, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours under nitrogen[5].
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Quench & Extraction: Quench the reaction by the slow addition of deionized water at 0 °C to neutralize unreacted NaH. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Self-Validating System: Analyze the crude mixture via Thin-Layer Chromatography (TLC). The product will show a distinct spot when stained with KMnO₄ due to the oxidation of the terminal alkyne. Confirm structural integrity and purity via ¹H NMR, specifically verifying the presence of a triplet at ~2.5 ppm corresponding to the terminal alkyne proton[4].
Williamson Ether Synthesis Workflow for 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.
Applications in Bioconjugation and PROTAC Linker Chemistry
Once synthesized, the terminal alkyne of the molecule serves as a premier bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the context of drug development, this molecule is frequently utilized to bridge target-binding ligands and E3 ligase recruiters in PROTACs, or to attach cytotoxic payloads to monoclonal antibodies in ADCs. The THP ring prevents the hydrophobic collapse often observed with long, flexible alkyl chains, ensuring the linker remains extended and solvated in biological media.
Experimental Workflows: CuAAC Bioconjugation
The CuAAC reaction is highly efficient but requires precise control over the catalytic copper species to prevent oxidative damage to sensitive biomolecules[6].
Protocol 2: CuAAC Click Chemistry Workflow
Causality & Experimental Choices: CuSO₄ provides the copper source, but Cu(I) is the active catalyst. Sodium ascorbate is added in massive excess to reduce Cu(II) to Cu(I) in situ and maintain it in the active oxidation state[6]. The ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory for bioconjugation; it accelerates the reaction and acts as a sacrificial reductant, shielding proteins and nucleic acids from reactive oxygen species (ROS) generated during ascorbate oxidation[7].
Step-by-Step Methodology:
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Catalyst Complex Formation: In a microcentrifuge tube, mix 100 mM CuSO₄ with 200 mM THPTA ligand in a 1:2 to 1:5 molar ratio. Allow the mixture to stand for 5 minutes. Note: Pre-complexing Cu(II) with THPTA prevents the copper from precipitating or binding non-specifically to the biomolecule's native histidine or cysteine residues.
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Reaction Assembly: Combine the azide-modified target (e.g., protein, antibody, or fluorophore) and 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran (5-10 molar equivalents relative to the azide) in a compatible buffer (e.g., PBS, pH 7.4).
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Initiation: Add the pre-formed Cu(II)-THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide). Finally, add freshly prepared Sodium Ascorbate (100 mM stock, 40 equivalents relative to the azide) to initiate the catalytic cycle.
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Incubation: Mix by gentle inversion and incubate at room temperature for 1 hour on a slow rotisserie[6].
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Self-Validating System: To validate the catalytic efficiency of your specific buffer/copper system before consuming precious biomolecules, run a parallel positive control using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin). The successful formation of the 1,4-disubstituted 1,2,3-triazole ring will restore fluorescence, emitting a strong signal at 477 nm (excitation 404 nm)[6].
CuAAC Bioconjugation Workflow utilizing THPTA ligand and Sodium Ascorbate.
References
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Title: Tetrahydropyran - Wikipedia Source: Wikipedia URL: [Link]
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Title: Click Chemistry: new protocol for the labeling and modification of biomolecules Source: Interchim URL: [Link]
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Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]
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Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (PMC) URL: [Link]
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Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Jena Bioscience URL: [Link]
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Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
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Title: Heat-Resistant Polymer Networks Prepared from Processable Resveratrol-Based Propargyl Ether Monomers Source: ACS Applied Polymer Materials URL: [Link]
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Title: Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles Source: Letters in Organic Chemistry URL: [Link]
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- 1. CAS 6089-04-9: Propargyl tetrahydropyranyl ether [cymitquimica.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
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